

# Application Notes and Protocols: Synthesis of Benzophenone O-acetyl oxime

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## Compound of Interest

Compound Name: *Benzophenone O-acetyl oxime*

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This document provides a detailed experimental protocol for the synthesis of **benzophenone O-acetyl oxime**. The procedure is presented in two main parts: the synthesis of the precursor, benzophenone oxime, followed by its acetylation to yield the final product. This protocol is intended for use by qualified personnel trained in experimental organic chemistry.

## Experimental Protocols

### Part A: Synthesis of Benzophenone Oxime

This procedure outlines the preparation of benzophenone oxime from benzophenone and hydroxylamine hydrochloride.

Materials:

- Benzophenone
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- 95% Ethyl alcohol
- Sodium hydroxide ( $\text{NaOH}$ )
- Concentrated Hydrochloric acid ( $\text{HCl}$ )

- Water

Equipment:

- 2 L Round-bottomed flask
- Reflux condenser
- Beakers
- Buchner funnel and filter flask
- Magnetic stirrer and stir bar (optional)
- Heating mantle or water bath

Procedure:

- In a 2-liter round-bottomed flask, prepare a mixture of 100 g (0.55 mole) of benzophenone, 60 g (0.86 mole) of hydroxylamine hydrochloride, 200 mL of 95% ethyl alcohol, and 40 mL of water.<sup>[1]</sup>
- With continuous shaking or stirring, add 110 g (2.75 moles) of powdered sodium hydroxide in portions. The rate of addition should be controlled to prevent the reaction from becoming too vigorous; cooling with tap water may be necessary.<sup>[1]</sup>
- After the complete addition of sodium hydroxide, attach a reflux condenser to the flask and heat the mixture to boiling. Maintain reflux for five minutes.<sup>[1]</sup>
- Allow the reaction mixture to cool to room temperature.
- In a separate large beaker, prepare a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.
- Pour the cooled reaction mixture into the acidic solution. A precipitate of benzophenone oxime will form.<sup>[1]</sup>
- Collect the precipitate by vacuum filtration using a Buchner funnel.

- Wash the collected solid thoroughly with water and allow it to dry. The yield of the crude product is typically high (98-99%).<sup>[1]</sup>
- The crude benzophenone oxime can be purified by recrystallization from methyl alcohol (approximately 80 mL for 20 g of crude product).<sup>[1]</sup>

#### Part B: Synthesis of **Benzophenone O-acetyl oxime**

This part of the protocol details the acetylation of the synthesized benzophenone oxime using acetic anhydride. This procedure is adapted from a similar synthesis of acetophenone O-acetyl oxime.<sup>[2]</sup>

##### Materials:

- Benzophenone oxime
- Acetic anhydride
- Ethyl acetate
- Hexane
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Water

##### Equipment:

- Round-bottomed flask
- Reflux condenser (optional, depending on heating)
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

- Equipment for flash column chromatography or recrystallization

#### Procedure:

- In a 100 mL round-bottomed flask equipped with a magnetic stir bar, place the dried benzophenone oxime (e.g., 5.0 g, 25.3 mmol).
- Add acetic anhydride (e.g., 4.8 mL, 50.7 mmol, 2.0 equivalents) to the flask.[\[2\]](#)
- Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[\[2\]](#)
- After the reaction is complete, cool the flask to room temperature.
- Carefully add water to the flask to quench the excess acetic anhydride.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution to remove any remaining acetic acid, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- The crude **benzophenone O-acetyl oxime** can be purified by recrystallization from a mixture of ethyl acetate and hexane or by flash column chromatography on silica gel.[\[2\]](#)

## Data Presentation

The following tables summarize the quantitative data for the synthesis of benzophenone oxime and its subsequent acetylation.

Table 1: Reagents for Benzophenone Oxime Synthesis

Reagent	Molecular Weight ( g/mol )	Amount (g)	Moles (mol)	Molar Equivalents
Benzophenone	182.22	100	0.55	1.0
Hydroxylamine HCl	69.49	60	0.86	1.56
Sodium Hydroxide	40.00	110	2.75	5.0

Table 2: Reagents and Expected Product for **Benzophenone O-acetyl oxime** Synthesis

Reagent/Product	Molecular Weight ( g/mol )	Amount (g)	Moles (mmol)	Molar Equivalents
Benzophenone Oxime	197.24	5.0	25.3	1.0
Acetic Anhydride	102.09	5.18 (4.8 mL)	50.7	2.0
Benzophenone O-acetyl oxime	239.27	-	-	Theoretical Yield

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **benzophenone O-acetyl oxime**.



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Caption: Workflow for the two-step synthesis of **Benzophenone O-acetyl oxime**.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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